3-(Oxolan-3-yl)azepane
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Overview
Description
3-(Oxolan-3-yl)azepane is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)azepane . This compound features a seven-membered azepane ring fused with a tetrahydrofuran ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3-(Oxolan-3-yl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azepane derivatives with tetrahydrofuran derivatives in the presence of a suitable catalyst can yield this compound . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity. These conditions may include specific temperatures, pressures, and the use of solvents or catalysts to facilitate the reaction.
Chemical Reactions Analysis
3-(Oxolan-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the azepane ring can be substituted with different functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Oxolan-3-yl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-(Oxolan-3-yl)azepane can be compared with similar compounds such as 3-(Oxolan-3-yl)azepan-2-one . While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and reactivity. For example, 3-(Oxolan-3-yl)azepan-2-one contains a ketone group, which can influence its reactivity in oxidation and reduction reactions.
Similar compounds include:
- 3-(Oxolan-3-yl)azepan-2-one
- This compound derivatives with various substituents .
Properties
IUPAC Name |
3-(oxolan-3-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDIUHSDJYBJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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